molecular formula C12H9NO2 B194265 4-(Pyridin-2-yl)benzoic acid CAS No. 4385-62-0

4-(Pyridin-2-yl)benzoic acid

Cat. No. B194265
CAS RN: 4385-62-0
M. Wt: 199.2 g/mol
InChI Key: AQIPNZHMXANQRC-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)benzoic acid is a chemical compound with the molecular formula C12H9NO2 . It is also known by other names such as 4-(2-Pyridyl)benzoic acid and 4-Pyridin-2-yl-benzoic acid .


Molecular Structure Analysis

The molecular structure of 4-(Pyridin-2-yl)benzoic acid consists of a pyridine ring attached to a benzoic acid group . The InChI code for this compound is 1S/C12H9NO2/c14-12(15)10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H,(H,14,15) . For a more detailed structural analysis, it would be beneficial to use molecular modeling software or refer to the relevant scientific literature.


Physical And Chemical Properties Analysis

4-(Pyridin-2-yl)benzoic acid has a molecular weight of 199.20 g/mol . The boiling point is reported to be 388.1°C at 760 mmHg . For a more detailed analysis of its physical and chemical properties, it would be beneficial to refer to the relevant scientific literature or consult with a chemist.

Scientific Research Applications

Coordination Polymers and Structures

  • Novel Coordination Polymers : 4-(Pyridin-2-yl)benzoic acid has been used to synthesize a variety of coordination polymers, displaying diverse architectures such as 0D mononuclear molecules, 1D chain structures, and 2D network layers. These polymers demonstrate the versatile coordination abilities of this ligand, with varying magnetic and luminescent properties (Du et al., 2016).

  • Metal-Organic Frameworks : This compound plays a crucial role in the creation of metal-organic frameworks (MOFs) exhibiting thermo- and solvatochromic properties. These MOFs show distinct structural features like large channels and phase transformations, highlighting the adaptability of 4-(Pyridin-2-yl)benzoic acid in forming complex structures (Mehlana et al., 2012).

  • Lanthanide Coordination Complexes : The compound has been utilized in the synthesis of lanthanide coordination polymers. These complexes feature different structures, such as 1D zigzag chain arrays, and exhibit distinctive luminescent and magnetic properties, making them valuable for various applications (Hou et al., 2013).

Luminescent and Magnetic Properties

  • Photophysical Studies : Research on compounds like 4-(Pyridin-2-yl)benzoic acid has led to the discovery of materials with unique luminescent and magnetic characteristics. These properties are crucial for developing advanced materials for sensors, imaging, and other technological applications (Lin & Zhang, 2012).

Electrocatalysis and Photoluminescence

  • Electrocatalysis for Water Splitting : Metal(II)-induced coordination polymers based on this compound have been explored as electrocatalysts for water splitting. These studies reveal the significant role of metal ions in enhancing electrocatalytic activity, vital for energy conversion technologies (Gong et al., 2014).

Biochemical Interactions and Crystal Structures

  • Binding Modes in Cytochrome P450 : 4-(Pyridin-2-yl)benzoic acid has been used to investigate different binding modes in cytochrome P450 monooxygenases. Understanding these interactions is fundamental for drug development and enzyme catalysis studies (Podgorski et al., 2020).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 4-(Pyridin-2-yl)benzoic acid . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

4-pyridin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIPNZHMXANQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356322
Record name 4-(Pyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-2-yl)benzoic acid

CAS RN

4385-62-0
Record name 4-(Pyridin-2-yl)benzoic acid.
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Pyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Pyridyl)benzoic Acid
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Record name 4-(PYRIDIN-2-YL)BENZOIC ACID
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Synthesis routes and methods I

Procedure details

12.85 g (60.2 mmol) of 4-(pyridin-2-yl)-benzoic acid methyl ester in 125 ml of methanol and 67 ml of 1N sodium hydroxide solution are stirred at room temperature for 6 hours. The resulting solution is partially concentrated by evaporation; the aqueous residue is extracted with ethyl acetate and acidified to pH≈1.5 with 2N HCl solution. The title compound precipitates out and can be filtered off and washed with water: TLC (ethyl acetate): Rf=0.35; FAB MS (M+H)+=200.
Quantity
12.85 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
67 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-boronobenzoic acid (1.66 g, 10 mmol) and 2-bromopyridine (1.72 g, 11 mmol) in acetonitrile (40 mL) and water (40 mL), potassium carbonate (5.5 g, 40 mmol), bis(triphenylphosphine)palladium(II) chloride (400 mg, 0.37 mmol) were added. The mixture was degassed and purged withed nitrogen. The mixture was stirred under reflux for 24 h. Then the hot suspension was filtered and concentrated to half of the original volume and washed with dichloromethane. The aquatic phase was adjusted to pH=4 with hydrochloric acid (1 M) and filtrated, washed with water. The residue was dried in vacuum to obtain 1.81 g of white solid of 4-(pyridin-2-yl)benzoic acid. Yield: 91%. LC-MS (ESI) m/z: 200 (M+1)+.
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Yield
91%

Synthesis routes and methods III

Procedure details

2-(p-Toluyl)pyridine (17.2 g) was suspended in water (200 ml), and to the suspension potassium permanganate (21.0 g) was added. The mixture was heated under reflux for 18 hours. After the reaction mixture was allowed to cool, and insoluble matter was removed by filtration, dichloromethane was added to the filtrate, and the resultant water layer was separated and acidified with 2N hydrochloric acid. The solution was concentrated, and precipitate was collected by filtration to obtain the title compound (7.07 g) as a white solid.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

2-Bromopyridine (1.26 g, 7.97 mmol), 4-carboxyphenylboronic acid (1.32 g, 7.95 mmol), and Pd(PPh3)4 (0.48 g, 0.42 mmol) were stirred at 90° overnight in CH3CN (40 mL) and 0.4 M Na2CO3 solution (40 mL, 16 mmol). After this time, the mixture was filtered hot, and the filtrate was concentrated to half-volume under reduced pressure. The remaining liquid was washed with CH2Cl2 (2×20 mL) and then acidified to pH 1 with concentrated HCl. The resulting precipitate was collected by filtration, washed with H2O, and allowed to air-dry to provide the title compound. 1H NMR (300 MHz, DMSO-d6) δ 8.74 (m, 1H), 8.19-8.23 (m, 2H), 7.99-8.12 (m, 4H), 7.47-7.52 (m, 1H); MS (ESI+) m/z 200 (M+H)+.
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.48 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
MN Podgorski, JS Harbort, T Coleman, JE Stok… - Biochemistry, 2020 - ACS Publications
The cytochrome P450 superfamily of heme monooxygenases catalyzes important chemical reactions across nature. The changes in the optical spectra of these enzymes, induced by …
Number of citations: 21 pubs.acs.org
MN Podgorski, T Coleman, PD Giang… - Inorganic …, 2021 - ACS Publications
The cytochrome P450 (CYP) superfamily of heme monooxygenases is involved in a range of important chemical biotransformations across nature. Azole-containing molecules have …
Number of citations: 5 pubs.acs.org
M Samandarsangari, IS Kritchenkov, DO Kozina… - Chemosensors, 2023 - mdpi.com
The design, synthesis, and investigation of new molecular oxygen probes for bioimaging, based on phosphorescent transition metal complexes are among the topical problems of …
Number of citations: 3 www.mdpi.com
MN Podgorski, JHZ Lee, JS Harbort… - Journal of Inorganic …, 2023 - Elsevier
… acid was broader than that with 4-pyridin-2-yl-benzoic acid (Fig. S28). The narrow Soret band in the presence of 4-pyridin-2-yl-benzoic acid agrees with the single species observed in …
Number of citations: 4 www.sciencedirect.com
T Coleman, AM Kirk, JHZ Lee, DZ Doherty… - ACS …, 2022 - ACS Publications
The cytochrome P450 enzyme, CYP199A4 from Rhodopseudomonas palustris strain HaA2, is able to oxidize para-substituted benzoic acids. This enzyme was used to compare …
Number of citations: 14 pubs.acs.org
SG Keller, MR Ringenberg… - European Journal of …, 2014 - Wiley Online Library
Formic acid is an attractive means to reversibly store dihydrogen. In this context, d 6 pianostool complexes rank among the most‐effective formate dehydrogenase catalysts. With …
AH Newman, J Cao, CJ Bennett, MJ Robarge… - Bioorganic & medicinal …, 2003 - Elsevier
The dopamine D 3 receptor subtype has been targeted as a potential neurochemical modulator of the behavioral actions of psychomotor stimulants, such as cocaine. Previous synthetic …
Number of citations: 71 www.sciencedirect.com
H Tang, Y Li, C Wei, B Chen, W Yang, H Wu, Y Cao - Dyes and Pigments, 2011 - Elsevier
Yellow iridium complexes Ir(PPOHC) 3 and (PPOHC) 2 Ir(acac) (PPOHC: 3-(5-(4-(pyridin-2-yl)phenyl)-1,3,4-oxadiazol-2-yl)-9-hexyl-9H-carbazole) were synthesized and characterized. …
Number of citations: 56 www.sciencedirect.com
FAA Paz, J Klinowski, SMF Vilela, JPC Tome… - Chemical Society …, 2012 - pubs.rsc.org
Metal–organic frameworks (MOFs), also known as coordination polymers, are formed by the self-assembly of metallic centres and bridging organic linkers. In this critical review, we …
Number of citations: 815 pubs.rsc.org
R Yan, H Yu, ZX Wang - Chinese Journal of Chemistry, 2021 - Wiley Online Library
Main observation and conclusion [Cp*Co(CO)I 2 ] effectively catalyzes pyridyl‐directed C—H allylation of arenes with allylic amines in the presence of AgOAc and CF 3 COOAg. The …
Number of citations: 5 onlinelibrary.wiley.com

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